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Introduction
DM-4107 has been identified as a significant metabolite of Tolvaptan, a selective vasopressin

V2 receptor antagonist utilized in the management of autosomal dominant polycystic kidney

disease (ADPKD). While initial commercial listings inaccurately categorized DM-4107 as a

plant growth regulator, extensive scientific literature confirms its origin as a product of human

metabolism of Tolvaptan. This technical guide provides a comprehensive overview of the

chemical properties, structure, synthesis, and known biological activities of DM-4107, with a

focus on experimental data and methodologies relevant to researchers in drug development.

Chemical Properties and Structure
DM-4107, with the chemical formula C26H25ClN2O5, possesses a molecular weight of 480.95

g/mol .[1] Its systematic IUPAC name is 4-(5-chloro-2-(2-methyl-4-(2-

methylbenzamido)benzamido)phenyl)-4-hydroxybutanoic acid. The structure of DM-4107 is

characterized by a central chloro-substituted phenyl ring linked to a hydroxybutanoic acid

moiety and a complex amide side chain.

Table 1: Physicochemical Properties of DM-4107
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Property Value Reference

Chemical Formula C26H25ClN2O5 [1]

Molecular Weight 480.95 g/mol [1]

IUPAC Name

4-(5-chloro-2-(2-methyl-4-(2-

methylbenzamido)benzamido)

phenyl)-4-hydroxybutanoic

acid

[1]

CAS Number 1346599-75-4 [1]

Appearance Not specified in literature

Solubility
Not explicitly detailed in

literature

Experimental Protocols
Synthesis of DM-4107
A detailed protocol for the chemical synthesis of DM-4107 has been described by Wan et al. in

Chinese Chemical Letters.[2] The synthesis involves the reduction of its precursor, DM-4103

(4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-oxobutanoic acid), using

sodium borohydride.[2]

Experimental Workflow for the Synthesis of DM-4107

DM-4103 in methanol

Reduction Reaction

Sodium Borohydride (NaBH4)

PurificationYield: Excellent DM-4107
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Caption: Synthesis of DM-4107 via reduction of DM-4103.
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Detailed Methodology:

DM-4103 is dissolved in methanol.

Sodium borohydride is added to the solution.

The reaction mixture is stirred until the reduction is complete.

The resulting DM-4107 is purified from the reaction mixture.

The final product is confirmed by elemental analysis, IR, NMR, and MS data.[2]

Determination of Protein Binding
The extent of plasma protein binding is a critical parameter in drug development. While a

specific protocol for DM-4107 is not available, the general and widely accepted method of

equilibrium dialysis is appropriate.

Experimental Workflow for Protein Binding Assay

Plasma spiked with DM-4107

Equilibrium Dialysis

Buffer

LC-MS/MS AnalysisIncubate to equilibrium Calculate % Protein Binding
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Caption: General workflow for determining protein binding.

Detailed Methodology:

Prepare a solution of DM-4107 in plasma from the species of interest (e.g., human, rat).

Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by

a semi-permeable membrane from a protein-free buffer in the other chamber.
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Incubate the apparatus at physiological temperature (37°C) with gentle shaking until

equilibrium is reached.

At equilibrium, collect samples from both the plasma and buffer chambers.

Determine the concentration of DM-4107 in each sample using a validated LC-MS/MS

method.

Calculate the percentage of protein-bound drug using the measured concentrations.

In Vitro Transporter Inhibition Assay
The inhibitory effect of DM-4107 on various hepatic transporters has been quantified. These

assays are typically performed using transfected cell lines that overexpress a specific

transporter.

Experimental Workflow for Transporter Inhibition Assay

Transporter-expressing cells

IncubationProbe Substrate

DM-4107 (inhibitor)
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Caption: Workflow for in vitro transporter inhibition assay.

Detailed Methodology:

Culture cells engineered to overexpress a specific human liver transporter (e.g., HEK293-

OATP1B1).
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Plate the cells in a multi-well format.

Pre-incubate the cells with varying concentrations of DM-4107.

Add a known substrate for the transporter (often radiolabeled) to initiate the uptake reaction.

After a defined incubation period, terminate the uptake by washing the cells with ice-cold

buffer.

Lyse the cells and measure the amount of substrate taken up using an appropriate method

(e.g., scintillation counting for radiolabeled substrates).

Plot the inhibition of substrate uptake against the concentration of DM-4107 to determine the

IC50 value.

Biological Activity and Significance
DM-4107 is a major metabolite of Tolvaptan, formed primarily by the action of the CYP3A4

enzyme in the liver.[2] While Tolvaptan exerts its therapeutic effect by antagonizing the

vasopressin V2 receptor, the direct pharmacological activity of DM-4107 on this receptor or the

downstream cAMP signaling pathway has not been extensively reported in the available

literature.

The primary biological activity documented for DM-4107 is its ability to inhibit several human

liver transporters.

Table 2: In Vitro Inhibition of Human Liver Transporters by DM-4107

Transporter IC50 (µM) Reference

NTCP 95.6

BSEP 119

MRP3 61.2

MRP4 37.9
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The inhibition of these transporters, which are involved in the disposition of bile acids and other

endogenous and exogenous compounds, may have implications for drug-drug interactions and

potential hepatotoxicity, although further investigation is required to establish the clinical

relevance of these findings.

Signaling Pathway Context: Tolvaptan and the
Vasopressin V2 Receptor
To understand the context in which DM-4107 is formed, it is essential to consider the

mechanism of action of its parent drug, Tolvaptan. In ADPKD, the vasopressin V2 receptor

signaling pathway is implicated in cyst growth. Tolvaptan acts as an antagonist at this receptor,

thereby inhibiting the production of cyclic AMP (cAMP) and slowing cyst progression.

Signaling Pathway of Vasopressin V2 Receptor and Tolvaptan Action
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Caption: Vasopressin V2 receptor signaling and the antagonistic action of Tolvaptan.
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Currently, there is no direct evidence to suggest that DM-4107 interacts with this signaling

pathway. Its primary known role is as a metabolite of Tolvaptan.

Conclusion
DM-4107 is a key metabolite of Tolvaptan, characterized by its inhibitory effects on several

hepatic transporters. This technical guide has provided a detailed overview of its chemical

structure, a reproducible synthesis protocol, and standardized methodologies for assessing its

biological properties. While its direct pharmacological activity on the primary target of its parent

compound remains to be fully elucidated, the information presented here serves as a valuable

resource for researchers in pharmacology and drug development investigating the metabolism

and potential off-target effects of Tolvaptan and related compounds. Future research should

focus on characterizing the potential for DM-4107 to modulate cellular signaling pathways and

its contribution to the overall safety and efficacy profile of Tolvaptan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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